4aH-benzo[f]isoquinolin-4-one
Description
Contextualization within Polycyclic Aromatic Nitrogen Heterocycles
Polycyclic aromatic nitrogen heterocycles (PANHs) are organic compounds characterized by the fusion of two or more aromatic rings, where at least one ring contains a nitrogen atom. pageplace.denih.gov These structures are ubiquitous in nature and synthetic chemistry, forming the backbone of many biologically active molecules, including alkaloids and pharmaceuticals. pageplace.deresearchgate.net The inclusion of a nitrogen atom within the polycyclic aromatic system significantly influences the molecule's electronic properties, solubility, and ability to engage in hydrogen bonding, which in turn dictates its chemical reactivity and biological function. mdpi.com
The benzo[f]isoquinoline framework is a specific type of aza-polynuclear aromatic heterocycle. researchgate.net The 4aH-benzo[f]isoquinolin-4-one scaffold is a derivative of this system, featuring a ketone group and a partially saturated ring, which introduces a three-dimensional character to the otherwise planar aromatic structure. This structural complexity and the presence of multiple functional groups—an amide, an aromatic system, and a chiral center at the 4a position—provide a versatile platform for chemical modification and the development of diverse compound libraries. acs.org
Strategic Importance in Contemporary Medicinal Chemistry and Chemical Biology Research
The strategic importance of the this compound scaffold and its analogs lies in their proven and potential therapeutic activities. Derivatives of the closely related benzo[f]isoquinoline and other isoquinolin-4-one systems have been investigated for a wide range of biological targets.
Research has shown that compounds with similar core structures, such as pyrimido[2,1-a]isoquinolin-4-ones, are potent inhibitors of the DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair. acs.org Inhibition of this enzyme can sensitize cancer cells to radiation therapy. acs.org For instance, the 2-morpholino derivative NU7163 showed significant DNA-PK inhibitory activity and radiosensitization of HeLa human tumor cells. acs.org
Furthermore, derivatives of the this compound series have been identified as selective inhibitors of 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and prostate cancer. acs.org Studies revealed that the stereochemistry and substituents on the heterocyclic ring system are crucial for inhibitory potency, with certain methyl-substituted compounds demonstrating high inhibition. acs.org Specifically, inhibitors of the 4aH-series were generally less active than the corresponding 1H-series, but the presence of a methyl group at position 4, combined with a substituent at position 8, led to the highest potency. acs.org
The broader benzo[f]isoquinoline class has also yielded high-affinity ligands for sigma (σ) receptors, which are targets for the development of treatments for neurological disorders and cancer. acs.org Additionally, various benzoquinoline derivatives have been explored for their anticancer and antimicrobial activities. researchgate.netmdpi.com For example, certain novel benzo[c]quinoline derivatives have demonstrated significant lethality against leukemia cell lines. mdpi.com
Table 1: Biological Activities of Representative Benzo[f]isoquinolin-4-one Analogs and Related Structures
| Compound Class/Derivative | Biological Target | Reported Activity/Finding | Reference(s) |
| Pyrimido[2,1-a]isoquinolin-4-ones | DNA-dependent protein kinase (DNA-PK) | Potent, ATP-competitive inhibition; IC50 values as low as 0.19 μM. | acs.org |
| This compound series | 5α-reductase (type 1) | Selective inhibitors with IC50 values ranging from 7.6 to 9100 nM. | acs.org |
| Benz[f]isoquinoline analogs | Sigma (σ) receptors | High-affinity ligands. | acs.org |
| Benzo[c]quinoline cycloadducts | Cancer cell lines (e.g., SR leukemia) | Stronger anticancer activity than their quaternary salt precursors. | mdpi.com |
| Benzothiazole-isoquinoline derivatives | Monoamine oxidase B (MAO-B), Butyrylcholinesterase (BuChE) | Dual inhibitors with potential for treating neurodegenerative diseases. | researchgate.netnih.gov |
Evolution of Research Trajectories Related to the this compound System
Research into the benzo[f]isoquinoline system has a long history, with early work focusing on fundamental synthesis methods. researchgate.net Classical methods like the Skraup reaction, Doebner-Von Miller reaction, and photochemical cyclohydrogenation were among the first approaches to construct this heterocyclic core. researchgate.net
Over time, synthetic strategies have become more sophisticated, enabling the creation of more complex and functionally diverse derivatives. Modern synthetic chemistry has introduced powerful techniques such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira–Hagihara and Suzuki–Miyaura) and multicomponent reactions (e.g., the Ugi reaction) to build these scaffolds. beilstein-journals.orgbeilstein-journals.org These methods allow for the efficient and controlled introduction of various substituents, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies. mdpi.combeilstein-journals.org For example, a four-step sequence involving cross-coupling reactions followed by acid-mediated cycloisomerization has been used to synthesize novel benzo[f]quinazoline-1,3(2H,4H)-diones, which are structurally related to the target scaffold. beilstein-journals.org
The focus of research has also shifted from purely synthetic exploration to a more target-oriented approach. Initially, derivatives were screened broadly for biological activity. researchgate.net Contemporary research, however, is often driven by the desire to modulate specific biological pathways implicated in diseases like cancer and neurodegenerative disorders. nih.govacs.orgresearchgate.net This has led to the rational design and synthesis of derivatives targeting specific enzymes and receptors, such as DNA-PK, 5α-reductase, and MAO-B. acs.orgacs.orgnih.gov The evolution is marked by a transition from discovering general biological effects to designing molecules with high potency and selectivity for predefined molecular targets, supported by computational studies like molecular docking. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9NO |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4aH-benzo[f]isoquinolin-4-one |
InChI |
InChI=1S/C13H9NO/c15-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14-13/h1-8,12H |
InChI Key |
NBDQPPMLCDGEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3C2=CC=NC3=O |
Origin of Product |
United States |
Synthetic Methodologies for the 4ah Benzo F Isoquinolin 4 One Core and Functionalized Derivatives
Established Synthetic Pathways for the 4aH-benzo[f]isoquinolin-4-one Scaffold
The construction of the this compound core relies on a range of synthetic transformations that have been refined over time. These methods provide access to both the fundamental scaffold and its variously substituted derivatives.
Annulation and Cyclocondensation Approaches
Annulation and cyclocondensation reactions represent fundamental strategies for the assembly of the this compound ring system. These methods typically involve the formation of one or more rings in a single or sequential process from acyclic or simpler cyclic precursors. One-pot tandem/domino reactions are particularly powerful in this context, as they allow for the construction of complex fused-ring systems from simple building blocks in an atom- and step-economical manner. nih.gov For instance, a base-catalyzed 1,4-addition followed by an intramolecular annulation cascade has been developed for the synthesis of functionalized benzo[h]quinolines, a related structural motif, demonstrating the utility of annulation cascades in building such fused systems. nih.gov
Metal-Catalyzed Cross-Coupling Strategies
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures like this compound. nih.gov These methods often offer high efficiency and functional group tolerance, though they can sometimes necessitate prefunctionalization of the starting materials. nih.gov Various metals, including palladium, rhodium, and cobalt, have been employed to catalyze the formation of key carbon-carbon and carbon-heteroatom bonds required for the construction of the isoquinolinone core.
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis and have been applied to the construction of polycyclic nitrogen heterocycles. The Sonogashira–Hagihara coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and the Suzuki–Miyaura coupling, which couples an organoboron compound with an organohalide, are particularly relevant. nih.gov A strategy for synthesizing polycyclic uracil (B121893) derivatives, for example, utilizes a combination of these two reactions followed by a Brønsted acid-mediated cycloisomerization to yield the final fused-ring products. nih.gov This sequence highlights the potential for a similar approach to construct the this compound scaffold by carefully selecting the appropriate precursors.
A plausible synthetic route could involve the Suzuki–Miyaura coupling of a suitably substituted boronic acid with a halogenated precursor, followed by a Sonogashira–Hagihara coupling to introduce an alkynyl group, which then undergoes an intramolecular annulation to form the desired isoquinolinone ring. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Synthesis This table is illustrative of the types of reactions discussed and not specific to this compound, as direct data is not available.
| Reaction Type | Catalyst | Reactant 1 | Reactant 2 | Product Type |
| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl halide | Aryl boronic acid | Biaryl |
| Sonogashira–Hagihara | Pd(PPh₃)₄/CuI | Aryl halide | Terminal alkyne | Aryl alkyne |
Rhodium catalysts have proven to be highly effective in mediating cycloaddition and annulation reactions for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov Rhodium(III)-catalyzed C-H activation and annulation processes are particularly noteworthy. For example, the reaction of 3-aryl-2H-benzo[e] nih.govresearchgate.netnih.govthiadiazine-1,1-dioxides with alkynes, catalyzed by Rh(III), leads to the formation of 1-aminoisoquinoline (B73089) derivatives through the formation of a C-C and a C-N bond, followed by desulfonylation. researchgate.net This type of transformation showcases the ability of rhodium catalysts to construct the isoquinoline (B145761) core efficiently.
Another relevant approach is the rhodium(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols, which serves to build more complex isoindolo[2,1-b]isoquinolin-5(7H)-ones. rsc.org This demonstrates the versatility of rhodium catalysis in elaborating the isoquinolinone framework.
Earth-abundant cobalt catalysts have gained prominence in C-H activation/annulation reactions for the synthesis of isoquinolinones. researchgate.netnih.gov These methods are advantageous due to the low cost and low toxicity of cobalt compared to precious metals. A notable example is the cobalt-catalyzed enantioselective C-H activation and annulation of benzamides with alkynes to produce axially chiral isoquinolinones with excellent yields and enantioselectivities. researchgate.net This reaction proceeds under mild conditions using a chiral salicyl-oxazoline (Salox) ligand and oxygen as the oxidant. researchgate.net
Furthermore, the C–H activation/annulation of benzamides with fluorine-containing alkynes, catalyzed by Co(acac)₂·2H₂O, provides a route to 3- and 4-fluoroalkylated isoquinolinones. nih.gov This methodology exhibits good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the benzamide. nih.gov
Table 2: Cobalt-Catalyzed Synthesis of Substituted Isoquinolinones
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Co(OAc)₂·4H₂O / Chiral Salox Ligand | Benzamides | Alkynes | C–N Axially Chiral Isoquinolinones | Up to 98% | researchgate.net |
| Co(acac)₂·2H₂O | Benzamides | Fluoroalkylated Alkynes | 3- and 4-Fluoroalkylated Isoquinolinones | Good to Excellent | nih.gov |
C-H Functionalization and Activation Modalities
C-H functionalization has become a central theme in modern organic synthesis, offering a more direct and atom-economical way to construct complex molecules by avoiding the need for pre-functionalized starting materials. researchgate.net This approach is highly relevant to the synthesis of functionalized this compound derivatives.
Transition-metal-catalyzed enantioselective C-H functionalization is a powerful tool for creating chiral molecules. researchgate.net The cobalt-catalyzed atroposelective C-H activation/annulation to form C–N axially chiral isoquinolinones is a prime example of this advanced strategy. researchgate.net Mechanistic studies suggest that these reactions can proceed through a Co(III)/Co(I) catalytic cycle, with the reductive elimination step being stereodetermining. researchgate.net The resulting isoquinolinone products have been shown to be stable and can be used as ligands in other catalytic reactions. researchgate.net
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient pathway for the assembly of complex molecular scaffolds like the isoquinolinone core from simple starting materials in a single step. A notable strategy involves a sequence initiated by the Groebke–Blackburn–Bienaymé (GBB) reaction, a versatile MCR that brings together an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org This initial reaction creates a highly functionalized imidazopyridine intermediate.
Diastereoselective and Regioselective Synthesis of this compound Analogs
Achieving control over diastereoselectivity and regioselectivity is crucial for synthesizing specific analogs of this compound. In synthetic sequences that utilize an intramolecular Diels-Alder (IMDA) reaction to form the isoquinolinone core, the substitution pattern on the starting materials can significantly influence the reaction's outcome. beilstein-journals.org
Computational studies have been employed to understand the electronic effects of substituents on the IMDA reaction. These studies indicate that the position of different functional groups on the reacting moieties, such as the furan (B31954) ring and the imidazopyridine core in the synthesis of fused analogs, has a direct electronic impact on the cycloaddition. beilstein-journals.org This understanding allows for the rational design of precursors to favor the formation of the desired regioisomer. Similarly, in other cascade reactions for related heterocycles, both electronic and steric effects of the reactants have been shown to significantly influence the regioselectivity of the cyclization steps. nih.gov
Advanced Derivatization Protocols for Structural Diversification
Peripheral Functionalization of the Aromatic and Heteroaromatic Rings
The functionalization of the aromatic and heteroaromatic rings of the benzo[f]isoquinolin-4-one core is essential for creating structural diversity and modulating the properties of the final compounds. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.govnih.gov Methodologies such as palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions can be employed to introduce a variety of substituents onto the heterocyclic framework. nih.govbeilstein-journals.org
These reactions are often used on precursors before the final cyclization step but can also be applied to the fully formed scaffold. nih.govbeilstein-journals.org Another strategy for functionalization is direct lithiation, which can be used to introduce substituents at specific positions on the benzo[f]quinoline (B1222042) ring system. researchgate.net Furthermore, C-H functionalization and annulation reactions catalyzed by metals like rhodium provide alternative routes to introduce complexity and form new rings. nih.gov
Tandem Reaction Sequences for Fused Polycyclic Systems
Tandem, or cascade, reactions are highly efficient for constructing fused polycyclic systems in a single operation, minimizing purification steps and improving atom economy. nih.gov One-pot protocols have been developed to synthesize complex systems like amino-functionalized benzo beilstein-journals.orgscholaris.caimidazo[2,1-a]isoquinolines, which are structurally related to the benzo[f]isoquinolin-4-one core. nih.gov
A representative tandem process involves the initial formation of a benzimidazole (B57391) from o-phenylenediamines and o-cyanobenzaldehyde. This is followed by a subsequent in-situ N-alkylation and a base-mediated cyclization, all occurring in the same reaction vessel to yield the final fused polycyclic product. nih.gov Such one-pot, two-step routes demonstrate an effective strategy for generating complex heterocyclic structures from simple, commercially available starting materials. nih.gov
Methodological Advancements in Reaction Optimization and Scalability
In the synthesis of imidazopyridine-fused isoquinolinones, a key intramolecular Diels-Alder reaction was optimized by screening various Lewis acids. beilstein-journals.org As shown in the table below, AlCl₃ was identified as the most effective catalyst, providing the highest conversion and isolated yield.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
| 1 | Sc(OTf)₃ | Toluene (B28343) | 110 | 0 | 0 |
| 2 | AlCl₃ | Toluene | 110 | 25 | 20 |
| 3 | AlCl₃ | 1,2-Dichlorobenzene | 180 | 85 | 82 |
| 4 | CuCl | 1,2-Dichlorobenzene | 180 | 55 | 50 |
| 5 | ZnCl₂ | 1,2-Dichlorobenzene | 180 | 30 | 25 |
| 6 | InCl₃ | 1,2-Dichlorobenzene | 180 | 10 | 5 |
| 7 | None | 1,2-Dichlorobenzene | 180 | 0 | 0 |
| This table is adapted from a study on the synthesis of related isoquinolinone systems and illustrates a typical optimization process. beilstein-journals.org |
Similarly, the acid-mediated cycloisomerization used to form benzo[f]quinazoline-diones was optimized by testing different acids and temperatures, with p-toluenesulfonic acid in toluene at 100 °C proving to be the optimal condition. nih.govbeilstein-journals.org Furthermore, demonstrating the practical utility of a synthetic method requires showing its scalability. Successful gram-scale synthesis of related benzoquinolines has been reported, confirming that the developed one-pot approaches are viable for producing larger quantities of material for further applications. nih.gov
Structure Activity Relationship Sar Paradigms of 4ah Benzo F Isoquinolin 4 One Analogs
Rational Design Principles for Bioactive 4aH-benzo[f]isoquinolin-4-one Derivatives
The rational design of bioactive this compound derivatives is guided by several key principles derived from the study of related heterocyclic compounds and their interactions with biological targets. A primary strategy involves the strategic placement of substituents to enhance binding affinity and selectivity for a specific target.
One of the guiding principles is the concept of scaffold hopping , where the core this compound structure can be seen as a variation of other known bioactive heterocyclic systems, such as isoquinolinones and benzo[c]quinolizin-3-ones. acs.orgplos.org This allows medicinal chemists to leverage existing knowledge of the SAR of these related compounds to inform the design of novel this compound derivatives.
Another key design principle is the introduction of conformational constraints . By incorporating features that lock the molecule into a specific, biologically active conformation, it is possible to improve potency and reduce off-target effects. This can be achieved through the introduction of bulky groups or the formation of additional rings. nih.gov
Furthermore, the design process often employs bioisosteric replacements , where functional groups are swapped with others that have similar physical or chemical properties. This can be used to modulate a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), without significantly altering its biological activity. For instance, a hydroxyl group might be replaced with a thiol or an amine to alter hydrogen bonding capabilities and polarity.
Finally, molecular modeling and computational chemistry play a crucial role in the rational design process. nih.govscielo.org.mx Techniques such as docking studies can predict how a designed molecule will bind to a target protein, allowing for the in-silico screening of large libraries of virtual compounds before committing to their synthesis. This approach helps to prioritize the synthesis of compounds with the highest probability of being active.
Impact of Substituent Effects on Activity Profiles
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into these effects. acs.orgnih.gov
The presence of a methyl group at position 4, in conjunction with a substituent at position 8, has been shown to result in the highest inhibitory potency in some series of these related compounds. acs.org This highlights the importance of specific substitution patterns for optimizing biological activity.
The following interactive data table summarizes the impact of various substituents on the activity of related isoquinolinone and benzo[c]quinolizin-3-one derivatives, providing a basis for predicting the effects of similar substitutions on the this compound scaffold.
Interactive Data Table: Substituent Effects on the Activity of Related Heterocyclic Compounds
| Compound Series | Substituent Position | Substituent | Observed Effect on Activity | Reference |
| Benzo[c]quinolizin-3-ones | 4 | Methyl | Increased potency | acs.org |
| Benzo[c]quinolizin-3-ones | 8 | Methyl or Chlorine | Increased potency when combined with a 4-methyl group | acs.org |
| Benzo[c]quinolizin-3-ones | 1,2-position | Double bond (4aH-series) | Generally less active than 4,4a-double bond (1H-series) | acs.org |
| Isoquinolinones | 5, 6, or 7 | 3-methoxybenzyloxyl | Effective binding and selectivity toward the MT2 receptor | plos.org |
| Isoquinolinones | 6 | 4-methoxybenzyloxyl or 4-methylbenzyloxyl | Acted as weak MT2-selective antagonists | plos.org |
These findings underscore the principle that even minor modifications to the substituent pattern can lead to significant changes in the activity profile of the molecule, including its potency and selectivity.
Conformational Dynamics and Their Influence on Ligand-Target Interactions
The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. The conformational dynamics of this compound analogs, which refer to the different shapes the molecule can adopt through the rotation of its single bonds, play a significant role in their ligand-target interactions. plos.orgirbbarcelona.org
The flexibility of the this compound scaffold allows it to adopt various conformations in solution. However, only a specific conformation, often referred to as the "bioactive conformation," is responsible for binding to the target and eliciting a biological response. Understanding the conformational preferences of these molecules is therefore essential for drug design.
Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to study the conformational landscape of these molecules. scielo.org.mxresearchgate.net These studies can identify the low-energy conformations that are most likely to exist in a biological environment. For example, in related heterocyclic systems, it has been shown that the orientation of substituents can significantly influence the preferred conformation of the molecule.
The interaction between a ligand and its target is a dynamic process. The ligand may undergo a conformational change upon binding to the target, a phenomenon known as "induced fit." elifesciences.org Alternatively, the target may select a specific pre-existing conformation of the ligand from a population of different conformers. In either case, the ability of the this compound analog to adopt the correct bioactive conformation is crucial for its activity.
Mechanistic Elucidation of Biological Target Interactions and Cellular Effects
Molecular Mechanisms of Enzyme Inhibition by 4aH-benzo[f]isoquinolin-4-one Derivatives
Derivatives of the pyrimido[2,1-a]isoquinolin-4-one class, which shares a core structure with benzo[f]isoquinolin-ones, have been identified as potent inhibitors of DNA-Dependent Protein Kinase (DNA-PK). nih.gov DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs). researchgate.net Inhibition of this kinase is a key therapeutic strategy, particularly in oncology, to sensitize cancer cells to radiation or chemotherapy.
Structural and biochemical studies have revealed that these inhibitors function through direct competition with ATP at the kinase active site. nih.govnih.gov Cryo-electron microscopy (cryo-EM) structures of DNA-PK's catalytic subunit (DNA-PKcs) in complex with various inhibitors, including NU7441 (a morpholino-chromenone derivative), show the inhibitor occupying the ATP-binding pocket. nih.gov This binding prevents the phosphorylation of downstream targets, thereby halting the DNA repair process. The interaction is characterized by specific hydrogen bonds and hydrophobic contacts within the active site. For instance, the morpholino group, a common feature in potent inhibitors of this class, forms critical interactions that anchor the molecule in the binding pocket. nih.gov
The therapeutic utility of any kinase inhibitor is heavily dependent on its selectivity. nih.govenzymlogic.com High selectivity minimizes off-target effects, which can lead to unwanted side effects. ab-science.comfrontiersin.org Kinase selectivity profiling is therefore a critical step in the development of these compounds. gilson.com
Derivatives based on the pyrimido[2,1-a]isoquinolin-4-one and related benzochromenone scaffolds have been profiled against a panel of related kinases, particularly those from the PI3K-like kinase (PIKK) family, which includes ATM, ATR, and mTOR. nih.govnih.gov The potent DNA-PK inhibitor NU7163, a pyrimido[2,1-a]isoquinolin-4-one derivative, demonstrated significant selectivity for DNA-PK (Kᵢ = 24 nM) over other PIKK family members like ATM, ATR, and mTOR. nih.gov This selectivity is attributed to subtle but crucial differences in the architecture of the ATP-binding pockets among these kinases. nih.gov For example, the p-loop of DNA-PKcs is positioned more inwardly compared to that of mTOR, creating a narrower channel for ligand entry and influencing inhibitor fit. nih.gov
Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions for maintaining potency and selectivity. A constrained SAR exists at the 2-position of the pyrimido[2,1-a]isoquinolin-4-one core, where only a morpholino or a 2'-methylmorpholino group is well-tolerated for potent DNA-PK inhibition. nih.gov Any significant deviation from this structure leads to a dramatic loss of activity. This stringent requirement underscores the precise fit needed within the DNA-PK active site and is a key factor in achieving selectivity over other kinases. Comprehensive profiling across the kinome is essential to fully characterize the specificity of these inhibitors and predict potential off-target interactions. nih.govab-science.com
Receptor Ligand Binding Kinetics and Ligand Efficacy Profiling
The benzo[f]isoquinoline scaffold has also been explored for its interaction with sigma (σ) receptors, which are non-opioid receptors implicated in a variety of neurological processes and are overexpressed in some cancer cell lines. sigmaaldrich.commdpi.com There are two primary subtypes, σ₁ and σ₂, and developing subtype-selective ligands is a major goal for pharmacological research. sigmaaldrich.com
Studies on various N-substituted 9-azabicyclo[3.3.1]nonane analogues, which can be conceptually related to the rigid structure of benzo[f]isoquinolines, have shown high affinity for σ₂ receptors. mdpi.com The affinity and selectivity of these compounds are highly dependent on the nature of the substituents. For example, structure-activity relationship studies on PB28, a potent pan-sigma receptor modulator, and its analogues revealed that modifications to the hydrophobic core and the piperazine (B1678402) substituent dramatically alter binding affinity at both σ₁ and σ₂ subtypes. frontiersin.org Replacing a cyclohexyl group with aryl rings, for instance, can cause a more than 1000-fold decrease in affinity for both receptor subtypes. frontiersin.org This highlights the sensitivity of the sigma receptor binding pockets to the ligand's three-dimensional shape and lipophilicity. While direct binding data for this compound itself is not extensively documented in this context, the broader class of benzo[f]isoquinolines and related rigid bicyclic structures are recognized as promising scaffolds for developing selective sigma receptor ligands. mdpi.com
Table 1: Sigma Receptor Binding Affinities of Representative Ligands This table includes data for compounds structurally related to the benzo[f]isoquinoline scaffold to illustrate binding principles at sigma receptors.
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) |
|---|---|---|---|
| CB-64D | 3055.5 | 16.5 | 185 |
| CB-184 | 7437 | 13.4 | 555 |
| PB28 Analogue (Cyclohexyl removed) | 218 | 590 | 0.37 |
Data derived from studies on benzomorphan (B1203429) and PB28 analogues, which share structural motifs with benzo[f]isoquinolines. mdpi.comfrontiersin.org
The octahydrobenzo[f]quinoline framework, a reduced form of the this compound core, has been identified as a novel scaffold for potent and selective dopamine (B1211576) D₃ receptor ligands. nih.gov The dopamine D₂ and D₃ receptors, members of the D₂-like receptor family, are critical targets for treating neurological and psychiatric disorders. wikipedia.orgnih.gov
A focused library of 2-phenyl-substituted octahydrobenzo[f]quinolines demonstrated significant selectivity for D₂-like receptors over the D₁ receptor. nih.gov Further optimization led to the discovery of compound 5f (an n-propyl analog), which exhibited a high affinity for the D₃ receptor (Kᵢ = 1.1 nM) and remarkable selectivity of 145-fold over the D₂ receptor and approximately 840-fold over the D₁ receptor. nih.gov This compound was characterized as a full agonist at the D₃ receptor. nih.gov
The structural basis for this affinity and selectivity is thought to arise from the specific orientation of the pendant phenyl ring, which interacts with an accessory binding region within the D₃ receptor's orthosteric binding site. nih.gov This is noteworthy because this class of benzo[f]quinolines possesses a significantly different structure compared to previously known D₃-selective agonists, offering new avenues for structure-activity relationship studies. nih.gov The characterization of these compounds as agonists versus antagonists is crucial, as agonists activate the receptor while antagonists block its activation, leading to different physiological responses. wikipedia.orgnih.gov
Table 2: Dopamine Receptor Binding Profile of a Lead Octahydrobenzo[f]quinoline Derivative
| Compound | D₁ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₃ vs D₂ Selectivity | Efficacy |
|---|---|---|---|---|---|
| 5f | ~924 | ~160 | 1.1 | 145-fold | Full Agonist |
Data for the n-propyl analog from the 2-phenyl-substituted octahydrobenzo[f]quinoline series. nih.gov
Cellular Pathway Modulation and Phenotypic Outcomes
The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream cellular events, modulating signaling pathways and resulting in specific phenotypic outcomes.
In the context of DNA-PK inhibition, the most significant cellular effect is the potentiation of DNA damage induced by ionizing radiation or certain chemotherapeutic agents. By blocking the NHEJ repair pathway, inhibitors like NU7163 prevent cancer cells from repairing lethal double-strand breaks. nih.gov This leads to an accumulation of genomic damage, which ultimately triggers cell death pathways such as apoptosis. A measurable phenotypic outcome is the radiosensitization of tumor cells. For example, treatment with NU7163 sensitized HeLa human tumor cells to ionizing radiation, resulting in a dose modification factor of 2.3 at 10% survival, meaning a significantly lower dose of radiation was needed to achieve the same level of cell kill. nih.gov
For ligands targeting sigma and dopamine receptors, the cellular effects are more complex, often involving the modulation of cell signaling cascades, ion channel function, and neurotransmitter release. sigmaaldrich.comnih.gov Ligands for the σ₂ receptor and some D₃ receptor antagonists have been shown to induce antiproliferative effects and apoptosis in various cancer cell lines, suggesting a role in cell cycle regulation. mdpi.comnih.gov The modulation of these pathways can involve the upregulation of cyclin-dependent kinase inhibitors like p21 and the downregulation of cyclins, leading to cell cycle arrest. nih.gov The specific phenotypic outcomes depend on the cell type and the agonist or antagonist nature of the ligand. nih.gov For D₃ receptor agonists, the primary outcomes are related to the modulation of neural circuits involved in cognition, motivation, and motor control. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of 4ah Benzo F Isoquinolin 4 One
Electronic Structure and Reactivity Analysis through Quantum Mechanics
Quantum mechanics (QM) is a fundamental theory in chemistry that describes the properties of atoms and molecules. wikipedia.org In the context of 4aH-benzo[f]isoquinolin-4-one, QM calculations are employed to determine its electronic structure, which governs its stability, reactivity, and spectroscopic properties. wikipedia.orgnih.gov Methods like Density Functional Theory (DFT) and ab initio calculations can elucidate the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. nih.govwikipedia.org
This analysis involves calculating key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering an approximation of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.
Furthermore, the electrostatic potential surface can be mapped, providing a visual representation of the charge distribution and predicting sites for electrophilic or nucleophilic attack. scirp.org This information is invaluable for understanding potential metabolic pathways and for designing derivatives with modified reactivity profiles. A systematic study of related structures, like benzoquinone isomers, has shown that understanding electronic properties such as electron affinity is crucial for rationalizing their roles in various chemical and biological processes. nih.gov
Table 1: Hypothetical Quantum Mechanical Descriptors for this compound
| Descriptor | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
| Electron Affinity | 1.9 eV | Energy released when an electron is added |
Note: The values in this table are illustrative and represent typical data obtained from quantum mechanical calculations.
Molecular Docking and De Novo Drug Design for Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can simulate its interaction with a specific biological target, such as an enzyme or receptor. This process involves placing the ligand (the isoquinolinone derivative) into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.net Studies on structurally similar compounds, such as benzo[g]quinazolin-4-one derivatives, have successfully used docking to predict binding modes and guide the synthesis of compounds with antiviral activity. nih.gov
Building on these insights, de novo drug design leverages computational algorithms to generate novel molecular structures with desirable properties. frontiersin.orgnih.gov The this compound scaffold can serve as a starting point or fragment for these generative models. arxiv.org The goal is to design new molecules that not only fit a specific target's binding pocket but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. frontiersin.org The tetrahydroisoquinoline (THIQ) ring, a related core, is considered a "privileged scaffold" for anticancer drug design due to its synthetic accessibility and ability to interact with various biological targets. nih.gov
Table 2: Example Docking Results for Benzo-heterocycle Derivatives Against a Kinase Target
| Compound Scaffold | Example Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzo[g]quinazolin-4-one | CVB4 2A Proteinase | -8.5 | Leu80, His119 |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | PI3-Kinase | -10.7 | Val851, Met922 |
| Benzo nih.govfujitsu.comthiazolo[3,2-a]pyrimidin-4-one | EGFR Kinase | -9.6 | Leu718, Thr790 |
Note: This table presents data from studies on related heterocyclic systems to illustrate the output of molecular docking analyses. nih.govresearchgate.netnih.gov
Molecular Dynamics Simulations for Binding Conformations and Stability
While molecular docking provides a static snapshot of a potential ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the physical movements and conformational changes of the complex. wikipedia.orgmdpi.com
For a complex of this compound and its target protein, an MD simulation can reveal the stability of the predicted binding pose. mdpi.com By tracking parameters like the root-mean-square deviation (RMSD) of the ligand within the binding site, scientists can assess whether the initial docked conformation is maintained. Furthermore, MD simulations are crucial for calculating binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.gov These simulations can also identify the presence of crucial water molecules at the binding interface and highlight subtle changes in protein conformation upon ligand binding. frontiersin.org
Table 3: Typical Outputs from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Finding |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | A low, stable RMSD value (< 2 Å) suggests a stable binding pose. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues over time. | High RMSF in loop regions indicates flexibility; low RMSF in the binding site indicates stable interactions. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and protein. | Identifies key hydrogen bonds that persist throughout the simulation, anchoring the ligand. |
| Binding Free Energy (e.g., MM/PBSA) | An estimation of the binding affinity that includes solvation effects. | A negative value (e.g., -40 kcal/mol) indicates a thermodynamically favorable binding event. |
Chemoinformatic Approaches for Scaffold Prioritization
Chemoinformatics applies computational methods to analyze vast collections of chemical data. In drug discovery, these approaches are essential for scaffold prioritization—the process of selecting promising core structures for further development. The this compound framework can be evaluated using a variety of chemoinformatic descriptors to predict its "drug-likeness."
These descriptors include physicochemical properties such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, often assessed against criteria like Lipinski's Rule of Five. Advanced methods may employ machine learning models trained on large datasets to predict properties like aqueous solubility, metabolic stability, and potential for off-target toxicity. mdpi.com By comparing the calculated profile of the this compound scaffold against those of known drugs and other chemical libraries, researchers can make informed decisions about its potential as a basis for a new class of therapeutic agents. nih.gov This data-driven approach helps to focus synthetic efforts on scaffolds with the highest probability of success. arxiv.org
Table 4: Chemoinformatic Descriptors for Scaffold Prioritization
| Property/Descriptor | Definition | Favorable Range for Drug-Likeness |
| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 Da |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | < 5 |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | < 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 |
| Polar Surface Area (PSA) | Surface sum over all polar atoms, primarily oxygen and nitrogen. | < 140 Ų |
| Rotatable Bonds | Number of bonds that allow free rotation around them. | < 10 |
Emerging Research Directions and Future Perspectives for the 4ah Benzo F Isoquinolin 4 One Scaffold
Identification of Novel Biological Targets and Therapeutic Applications
The structural framework of benzo-fused nitrogen heterocycles is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. nih.gov The benzo[f]quinoline (B1222042) scaffold, a close structural relative, has been incorporated into compounds showing antimicrobial and anticancer properties. nih.gov This suggests that the 4aH-benzo[f]isoquinolin-4-one core could serve as a valuable template for designing new therapeutic agents.
Future research should focus on synthesizing a diverse library of this compound derivatives and screening them against a wide range of biological targets. Based on the activities of related compounds, promising areas for investigation include:
Anticancer Agents: Benzoquinoline derivatives have shown antiproliferative effects against various cancer cell lines, including non-small cell lung cancer, melanoma, and breast cancer. nih.gov Similarly, certain benzo[g]quinazolin-based compounds have been identified as dual inhibitors of EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), crucial targets in cancer therapy. nih.gov Investigating the cytotoxicity of this compound derivatives and their potential to modulate key oncogenic pathways is a logical next step.
Antimicrobial Agents: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Benzo[f]quinoline derivatives have demonstrated notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and significant antifungal activity against Candida albicans. nih.gov The this compound scaffold could be explored for novel antibiotics or antifungals.
Neuroprotective Agents: The isoquinoline (B145761) moiety is present in compounds with a range of neuroprotective activities. nih.gov For instance, benzothiazole-isoquinoline hybrids have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes like monoamine oxidase (MAO) and butyrylcholinesterase (BuChE). nih.gov This opens the possibility of developing this compound derivatives as modulators of targets relevant to neurological disorders.
| Therapeutic Area | Potential Biological Targets | Evidence from Related Scaffolds | Citation |
|---|---|---|---|
| Oncology | EGFR, HER2, Cyclin-Dependent Kinases (CDK) | Benzo[g]quinazoline derivatives inhibit EGFR/HER2; Benzo[f]quinoline derivatives show broad antiproliferative activity. | nih.govnih.gov |
| Infectious Diseases | Bacterial and fungal cellular components | Benzo[f]quinolinium salts are active against Staphylococcus aureus and Candida albicans. | nih.gov |
| Neurology | Monoamine Oxidase (MAO), Cholinesterases (AChE, BuChE) | Isoquinoline derivatives have shown neuroprotective activities and inhibitory effects on MAO and BuChE. | nih.gov |
Integration with Advanced Synthetic Technologies and Automation
To fully explore the therapeutic and material potential of the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. Modern synthetic organic chemistry offers powerful tools that can be adapted for the construction of this core and its derivatives. Integrating these technologies with automation can accelerate the discovery process.
Key synthetic strategies that could be applied include:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions are highly effective for constructing complex molecular architectures. These methods have been used to synthesize polycyclic uracil (B121893) derivatives, including benzo[f]quinazolines, and could be adapted to build the this compound skeleton from suitably functionalized precursors. beilstein-journals.orgnih.gov
One-Pot and Tandem Reactions: Atom- and step-economical one-pot tandem reactions are powerful for rapidly assembling complex heterocyclic systems from simple building blocks. nih.gov Such strategies minimize waste and purification steps, making them ideal for generating chemical libraries. Developing a one-pot synthesis for the this compound core would be a significant advancement.
Photochemical Synthesis: Photochemical reactions, such as cyclohydrogenation and photoannulation, provide unique pathways for forming polycyclic aromatic systems. researchgate.netmedwinpublisher.org These methods often proceed under mild conditions and can be used to access structures that are difficult to obtain through traditional thermal reactions.
The integration of these advanced synthetic methods with automated synthesis platforms and high-throughput screening would enable the rapid generation and evaluation of large libraries of this compound derivatives, significantly accelerating the identification of lead compounds for various applications.
Exploration of Materials Science Applications (e.g., Optoelectronic Materials, Photochemistry)
The extended π-conjugated system inherent in the benzo[f]isoquinoline framework suggests significant potential for applications in materials science, particularly in optoelectronics and photochemistry. Many related aza-polynuclear aromatic heterocycles exhibit interesting photophysical properties. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Benzo[f]quinoline is known to be a blue-emitting fluorophore, and its analogues have been considered for use in OLEDs. researchgate.net The this compound scaffold, with its potential for extended conjugation and sites for functionalization, could be used to develop novel emitters with tunable properties, potentially including thermally activated delayed fluorescence (TADF). nih.gov
Fluorescent Probes and Sensors: The fluorescence properties of this scaffold could be harnessed to create chemical sensors or biological probes. Certain isoquinolino[3,4–b]quinoxalines are highly fluorescent, suggesting that derivatives of this compound could also exhibit strong emission. nih.gov By introducing specific functional groups, it may be possible to design molecules whose fluorescence responds to the presence of specific ions, molecules, or changes in the local environment.
Photochemistry: The photochemical reactivity of related scaffolds, such as in photocyclization reactions, indicates that the this compound core could be a platform for developing new photoresponsive materials or photocatalysts. medwinpublisher.org
| Application Area | Relevant Property | Rationale Based on Related Scaffolds | Citation |
|---|---|---|---|
| Optoelectronics (OLEDs) | Blue Fluorescence, Electroluminescence | Benzo[f]quinoline is a known blue-emitting fluorophore. | researchgate.net |
| Chemical Sensing | High Fluorescence Quantum Yield | Related isoquinolino[3,4–b]quinoxalines are highly fluorescent. | nih.gov |
| Photocatalysis / Photoresponsive Materials | Photochemical Reactivity (e.g., electrocyclization) | Related scaffolds undergo photoannulation and photocyclization reactions. | medwinpublisher.org |
Interdisciplinary Research Synergies with Chemical Biology and Systems Pharmacology
The unique structural and potential functional attributes of the this compound scaffold position it as an ideal platform for fostering interdisciplinary research, particularly at the intersection of chemistry, biology, and pharmacology.
Chemical Biology: The development of novel derivatives can provide powerful tools for chemical biologists. For example, fluorescent analogues could be employed as imaging agents to track cellular processes or protein localization. Bioactive compounds derived from the scaffold can be used as chemical probes to perturb specific biological pathways, helping to elucidate the function of their protein targets and unravel complex biological mechanisms.
Systems Pharmacology: As bioactive derivatives are identified, systems pharmacology can provide a holistic understanding of their effects. This involves using computational and experimental approaches to map the interactions of a compound across the entire cellular network, not just its primary target. Molecular docking studies, already applied to benzo[f]quinoline-based heterocycles to predict binding to enzyme targets like CDK-5, can help prioritize synthetic targets and rationalize biological activity. nih.gov Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) analyses can guide the optimization of drug-like properties early in the discovery pipeline. nih.gov By combining efficient synthesis of compound libraries with systems-level biological analysis, researchers can build comprehensive models of how the this compound scaffold interacts with biological systems, accelerating the path toward novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
